molecular formula C7H14NO6P B1314728 Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate CAS No. 89524-99-2

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

Cat. No.: B1314728
CAS No.: 89524-99-2
M. Wt: 239.16 g/mol
InChI Key: MXNIODZSMNMILW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of acetic acid with dimethyl phosphite in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 1-3 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps .

Scientific Research Applications

Applications in Asymmetric Catalysis

Asymmetric Hydrogenation:
One of the prominent applications of methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is in asymmetric hydrogenation reactions. It has been used as a substrate for the rhodium-catalyzed hydrogenation of α-(acetamido)acrylates, yielding high enantioselectivity. For instance, studies have shown that using specific chiral phosphine ligands can enhance the enantioselectivity significantly, achieving up to 96% enantiomeric excess (ee) under optimized conditions .

Case Study:
In a study involving the hydrogenation of methyl 2-(N-acetylamino)-3-methyl-2-butenoate, various ligands were tested to determine their effectiveness in promoting the reaction. The results indicated that ligands with lower steric hindrance led to higher selectivity for the desired product. The best-performing ligand achieved an ee of 93% .

Synthesis of Other Compounds

This compound serves as an important intermediate in the synthesis of more complex molecules through reactions like the Horner-Wadsworth-Emmons reaction. This reaction allows for the formation of α,β-unsaturated carbonyl compounds, which are valuable in pharmaceuticals and agrochemicals .

Synthesis Pathway:
The synthesis typically involves the esterification of acetamidoacetic acid followed by bromination at the α-position to yield this compound. This compound can then be utilized as a precursor for various derivatives through further chemical transformations .

Summary Table of Key Applications

ApplicationDescriptionReference
Asymmetric HydrogenationHigh enantioselectivity using rhodium catalysts
Synthesis IntermediatePrecursor for α,β-unsaturated carbonyl compounds
Chemical PropertiesSoluble in organic solvents; requires PPE

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is unique due to its specific structural features, such as the presence of both acetamido and dimethoxyphosphoryl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

  • Molecular Formula : C7H14N1O6P
  • Molecular Weight : 229.16 g/mol
  • CAS Number : 89524-99-2

The presence of a dimethoxyphosphoryl group is significant, as it enhances the compound's ability to interact with various biological targets, potentially leading to enzyme inhibition and modulation of metabolic pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes involved in metabolic processes, which may contribute to its therapeutic effects in inflammation and other diseases.
  • Protein-Ligand Interactions : The unique structural features allow for high binding affinity towards target proteins, which is crucial for its role as a pharmaceutical agent.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been investigated for its ability to suppress the generation of pro-inflammatory mediators such as prostaglandins.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Pharmacological Applications : Its ability to modulate enzyme activity positions it as a valuable compound in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.
Antimicrobial TestingShowed promising results against various bacterial strains, indicating potential as an antimicrobial agent.
Pharmacokinetic StudiesInvestigated the absorption and metabolism, revealing favorable pharmacokinetic profiles suitable for drug formulation.

Detailed Research Findings

  • Enzyme Inhibition Studies :
    • In vitro assays have shown that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This inhibition is crucial for developing anti-inflammatory drugs.
  • Antimicrobial Activity :
    • Research indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Pharmacokinetic Analysis :
    • Studies assessing the pharmacokinetics revealed that this compound has good oral bioavailability and a favorable half-life, making it a suitable candidate for oral formulations.

Properties

IUPAC Name

methyl 2-acetamido-2-dimethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO6P/c1-5(9)8-6(7(10)12-2)15(11,13-3)14-4/h6H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNIODZSMNMILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)OC)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471784
Record name Methyl acetamido(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89524-99-2
Record name Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89524-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl acetamido(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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